molecular formula C11H9BrN4O2S B14992367 12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B14992367
M. Wt: 341.19 g/mol
InChI Key: SAYMVHDTBSXOPH-UHFFFAOYSA-N
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Description

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditionsThe formation of the tetrazatricyclo structure often requires cyclization reactions facilitated by catalysts or specific reaction conditions such as elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom .

Scientific Research Applications

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[740

Mechanism of Action

The mechanism by which 12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is unique due to its specific combination of bromine, methoxymethyl, and methyl groups, along with the presence of sulfur and nitrogen atoms in its tricyclic structure. This unique combination of elements and functional groups gives it distinct chemical and potentially biological properties .

Properties

Molecular Formula

C11H9BrN4O2S

Molecular Weight

341.19 g/mol

IUPAC Name

12-bromo-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C11H9BrN4O2S/c1-4-7(12)5(3-18-2)6-8-9(19-11(6)13-4)10(17)15-16-14-8/h3H2,1-2H3,(H,14,15,17)

InChI Key

SAYMVHDTBSXOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C3=C(C(=O)NN=N3)SC2=N1)COC)Br

solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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